molecular formula C8H9N3O4S B1674444 Lamivudine Acid CAS No. 173602-25-0

Lamivudine Acid

カタログ番号: B1674444
CAS番号: 173602-25-0
分子量: 243.24 g/mol
InChIキー: PIIRVEZNDVLYQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lamivudine Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxathiolane ring, and a carboxylic acid group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the oxathiolane ring, and the final carboxylation. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.

化学反応の分析

2.1. Glycosylation Reaction

The synthesis of lamivudine typically begins with a glycosylation reaction between a suitable sugar derivative and cytosine or its protected form. This step is crucial for establishing the nucleoside structure:

  • Reagents : Cytosine, protected cytosine, and a glycosyl donor.

  • Conditions : The reaction is often conducted in the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

2.2. Deprotection Steps

Following glycosylation, protecting groups on the sugar moiety are removed to yield lamivudine:

  • Reagents : Acidic or basic solutions are typically used for deprotection.

  • Outcome : The final product is lamivudine in its active form.

2.3. Phosphorylation

For lamivudine to exert its antiviral effects, it must be phosphorylated to form lamivudine triphosphate:

  • Reagents : ATP (adenosine triphosphate) and specific kinases.

  • Mechanism : This process involves multiple phosphorylation steps where the hydroxyl groups on lamivudine are phosphorylated to produce the active triphosphate form.

3.2. Reaction Pathway Example

A typical synthesis pathway can be summarized as follows:

  • Formation of Glycoside :

    • Reaction between a sugar derivative and cytosine.

    • Use of protecting groups to stabilize reactive sites.

  • Deprotection :

    • Removal of protective groups under acidic or basic conditions.

  • Phosphorylation :

    • Conversion to active triphosphate through enzymatic phosphorylation.

3.3. Yield and Purity Data

The synthesis routes vary in yield and purity depending on the methods employed:

Synthesis MethodYield (%)Purity (%)Notes
Traditional Glycosylation40>99Requires multiple steps
Stereoselective Method50>99Improved stereochemical control
Dynamic Kinetic Resolution92>99Efficient use of enantiomers

Intermolecular Interactions

The interactions between lamivudine and biological targets are crucial for its function:

4.1. Binding Mechanism

Lamivudine binds to reverse transcriptase through hydrogen bonding and hydrophobic interactions, which stabilize its incorporation into viral DNA:

  • Key interactions include:

    • Hydrogen bonds between the amino group of lamivudine and residues in the enzyme.

    • Van der Waals forces contributing to binding affinity .

4.2. Molecular Docking Studies

Recent molecular modeling studies have provided insights into how lamivudine interacts with human serum albumin (HSA), revealing binding sites and interaction energies that inform therapeutic efficacy and distribution within biological systems .

科学的研究の応用

Antiviral Therapy

HIV Treatment
Lamivudine is a cornerstone in the treatment of HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and reduce the viral load. Clinical studies have demonstrated that Lamivudine can significantly lower plasma HIV-1 RNA levels, even in cases with high-level resistance to other nucleoside analogues. For instance, a study reported a suppression of plasma HIV-1 RNA levels of approximately 0.5 log10 copies/mL in patients undergoing salvage therapy with Lamivudine despite previous resistance .

Hepatitis B Treatment
In patients with chronic HBV infection, Lamivudine has been shown to improve virological and biochemical markers significantly compared to placebo. A controlled study indicated that 63% of patients receiving Lamivudine achieved a complete response at week 24, compared to only 6% in the placebo group . Furthermore, Lamivudine has been effective in preventing HBV reactivation during chemotherapy, which can be life-threatening .

Repurposing for Other Viral Infections

Ebola Virus Disease
Lamivudine has been investigated for its potential efficacy against Ebola virus disease. Reports from Liberia indicated that a combination therapy including Lamivudine resulted in survival for 13 out of 15 patients with Ebola . However, subsequent studies showed no significant antiviral activity against the Ebola virus in vitro under certain conditions .

COVID-19 Potential
Recent research has suggested that Lamivudine may have applications beyond viral hepatitis and HIV. It has been proposed as a potential antiviral agent against SARS-CoV-2 due to its ability to inhibit RNA polymerase . Preliminary docking studies indicate that Lamivudine could bind effectively to the viral polymerase, warranting further investigation into its therapeutic potential for COVID-19.

Cancer Treatment

Lamivudine's role in oncology is emerging as it has shown promise in sensitizing cancer cells to chemotherapy. This effect is particularly relevant for patients co-infected with HBV or HIV who are undergoing cancer treatment. By preventing HBV reactivation during chemotherapy, Lamivudine can mitigate complications and improve patient outcomes .

Case Studies

Several case reports highlight the effectiveness of Lamivudine when combined with other treatments:

  • Combination Therapy for Hepatitis B : A case study documented the successful use of Lamivudine alongside ursodeoxycholic acid in treating acute flare-ups of chronic hepatitis B after discontinuation of Lamivudine therapy. The combination resulted in normalization of biochemical markers and loss of HBV DNA .
  • Long-term Efficacy : In patients with advanced fibrosis or cirrhosis, long-term Lamivudine therapy demonstrated a significant reduction in disease progression rates compared to placebo groups .

Pharmacological Insights

Lamivudine functions by being phosphorylated into its active form, lamivudine triphosphate, which competes with natural nucleotides for incorporation into viral DNA during replication. This mechanism leads to chain termination due to the absence of a critical hydroxyl group needed for DNA elongation .

Summary Table: Key Applications of Lamivudine

Application AreaDescriptionEvidence Source
HIV TreatmentEffective as part of combination therapy; reduces viral load significantly
Hepatitis B TreatmentImproves virological response; prevents reactivation during chemotherapy
Ebola Virus DiseaseDocumented survival cases; limited efficacy in vitro
COVID-19 PotentialProposed as an antiviral; binds to SARS-CoV-2 polymerase
Cancer TreatmentSensitizes cancer cells; prevents HBV reactivation during chemotherapy

作用機序

The mechanism of action of Lamivudine Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

    4-amino-2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid: Shares the pyrimidine ring structure but lacks the oxathiolane ring and carboxylic acid group.

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar pyrimidine ring but different functional groups.

Uniqueness

Lamivudine Acid is unique due to its combination of the pyrimidine ring, oxathiolane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

生物活性

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is primarily recognized for its antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV). This article delves into the biological activity of lamivudine, focusing on its mechanisms, efficacy, and clinical implications, supported by relevant data tables and case studies.

Lamivudine is an L-enantiomeric analog of cytosine that exerts its antiviral effects by inhibiting viral reverse transcriptase enzymes. Upon phosphorylation within the cell, it converts to its active form, lamivudine triphosphate (L-TP). This metabolite competes with natural nucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis due to the absence of a 3'-OH group necessary for further elongation .

Pharmacokinetics

Absorption and Distribution:

  • Bioavailability: Approximately 82% in adults; 68% in children.
  • Peak Concentration: Achieved within 0.5 to 1.5 hours post-administration.
  • Half-Life: Ranges from 15.5 hours (HIV-infected cells) to 19 hours (HBV-infected cells) .

Table 1: Pharmacokinetic Parameters of Lamivudine

ParameterValue
Bioavailability~82% (adults), ~68% (children)
Peak Concentration0.5 - 1.5 hours
Half-Life15.5 - 19 hours

Efficacy Against HIV and HBV

Lamivudine has demonstrated significant antiviral activity in clinical settings:

  • HIV-1: In vitro studies report IC50 values ranging from 0.0020.002 to 1.14μM1.14\,\mu M, indicating potent inhibition of viral replication .
  • HBV: The IC50 against HBV is approximately 0.1μM0.1\,\mu M, with minimal cellular toxicity observed at concentrations much higher than those required for antiviral activity .

Case Study: Efficacy in HIV Treatment
A study involving patients with HIV-1 showed that lamivudine therapy resulted in a substantial decline in plasma viral load and an increase in CD4+ cell counts, contributing to improved quality of life and prolonged survival rates .

Resistance Development

Despite its efficacy, resistance to lamivudine can develop, particularly in HBV treatment. A study indicated that lamivudine therapy could result in a 33 to 44 log decline in plasma HBV DNA after several weeks; however, resistance mutations were frequently observed .

Table 2: Resistance Mutations Associated with Lamivudine

Mutation TypeImpact on Efficacy
rtM204V/IReduced susceptibility
rtL180MIncreased viral replication

Clinical Applications

Lamivudine is included in various treatment regimens for both HIV and HBV due to its effectiveness and safety profile. It is often used in combination therapies to enhance antiviral efficacy while minimizing the risk of resistance development.

特性

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine Acid
Reactant of Route 2
Lamivudine Acid
Reactant of Route 3
Lamivudine Acid
Reactant of Route 4
Lamivudine Acid
Reactant of Route 5
Lamivudine Acid
Reactant of Route 6
Lamivudine Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。